![molecular formula C₁₃H₁₇NO₅ B1141431 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid CAS No. 942404-97-9](/img/new.no-structure.jpg)
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid is a chemical compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid typically involves the reaction of 2-hydroxybenzoic acid with tert-butyl carbamate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a metabolite in certain biochemical pathways.
Mecanismo De Acción
The mechanism of action of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid include:
- 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-thiophenecarboxylic acid
- 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenecarboxylic acid .
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .
Propiedades
Número CAS |
942404-97-9 |
|---|---|
Fórmula molecular |
C₁₃H₁₇NO₅ |
Peso molecular |
267.28 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


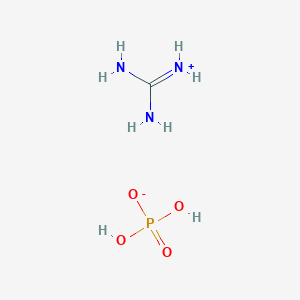
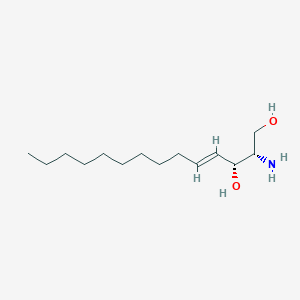
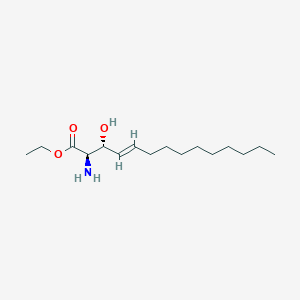
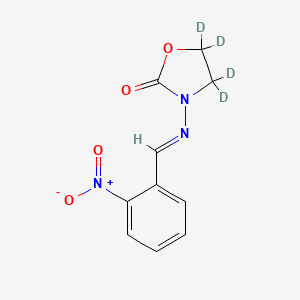
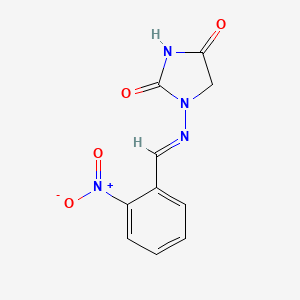

![(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141361.png)
![(4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B1141363.png)
![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)
